molecular formula C22H19FN4O3 B2368944 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 941876-39-7

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2368944
CAS No.: 941876-39-7
M. Wt: 406.417
InChI Key: SNEOHWRCWFQFHQ-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group and an acetamide moiety linked to a 3-fluorophenyl group. The 4-ethoxy group enhances lipophilicity, while the 3-fluorophenyl substituent may influence binding interactions in biological systems .

Properties

CAS No.

941876-39-7

Molecular Formula

C22H19FN4O3

Molecular Weight

406.417

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

SNEOHWRCWFQFHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C23H19F3N4O3 , with a molecular weight of 456.4 g/mol . Its structure includes:

  • A pyrazolo[1,5-a]pyrazine core .
  • An ethoxy group attached to a phenyl ring.
  • A fluorine atom on a benzyl group.
  • An acetamide functional group .

These structural components contribute to its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer properties : Compounds with similar heterocyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : The presence of specific functional groups may modulate inflammatory pathways.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against bacterial strains.

However, the specific biological mechanisms of action for this compound require further investigation to elucidate its interactions with molecular targets.

Pharmacological Studies

Current literature suggests that the compound's pharmacological profile is influenced by its structural features. For instance:

  • The ethoxy group may enhance lipophilicity, improving cell membrane permeability.
  • The trifluoromethyl substituent could enhance metabolic stability and bioactivity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting notable features:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different activity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo...]C25H26N4O5Features methoxy substitutions; may enhance solubility.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo...)C20H19N5O4Incorporates dimethoxy groups; could influence properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrazines and their derivatives. Key findings include:

  • Anticancer Activity : A study demonstrated that pyrazolo[1,5-a]pyrazines inhibit specific kinases involved in cancer progression. This suggests that our compound may similarly target these pathways.
  • Anti-inflammatory Effects : Research has shown that specific derivatives can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Some related compounds have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

(a) Pyrazolo[1,5-d][1,2,4]Triazin-4-one Derivatives

The compound 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide (C₁₈H₁₄FN₅O₃, MW: 367.34 g/mol) shares structural similarities but replaces the pyrazinone core with a pyrazolo-triazinone system. The furylmethyl group introduces polar interactions, whereas the fluorophenyl group at position 2 aligns with electronic effects seen in the target compound.

(b) Triazolo[1,5-a]Pyrazin Derivatives

Compounds like 2-(2-Bromophenyl)-2-(7-(3-fluorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide (C₂₇H₂₂BrCl₂N₅O₂, MW: 598.3 g/mol) exhibit a triazolo-pyrazinone core. Such modifications correlate with improved thermal stability (mp: 244–245°C) and distinct NMR profiles .

Substituent Position and Bioactivity

(a) Fluorophenyl Positional Isomers

The analog 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide differs only in the fluorophenyl group’s position (4- vs. 3-fluoro). For example, 4-fluorophenyl derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .

(b) Acetamide Group Modifications

In N-{2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}cyclohexanecarboxamide (C₂₃H₂₈N₄O₃, MW: 408.5 g/mol), the acetamide is replaced with a cyclohexanecarboxamide-ethyl chain. This modification increases hydrophobicity (logP ~3.5) and may enhance blood-brain barrier permeability compared to the parent compound’s polar acetamide .

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Ethoxyphenyl, 3-Fluorophenyl 406.14 Under investigation
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide Pyrazolo-triazin-4-one 4-Fluorophenyl, Furylmethyl 367.34 Not reported
N-{2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethyl}cyclohexanecarboxamide Pyrazolo[1,5-a]pyrazin-4-one 4-Ethoxyphenyl, Cyclohexanecarboxamide 408.5 Improved lipophilicity
2-(2-Bromophenyl)-2-(7-(3-fluorobenzyl)-6-oxo-triazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide Triazolo[1,5-a]pyrazin-6-one Bromophenyl, 3-Fluorobenzyl 598.3 High thermal stability (244°C)

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis mirrors methods used for triazolo-pyrazinones (e.g., Suzuki coupling for aryl substitutions) but requires precise control to avoid tautomerism, as seen in thiazolidinone-acetamide analogs .
  • Biological Activity Trends: Pyrazolo-pyrazinones with electron-withdrawing groups (e.g., fluoro, bromo) show enhanced antimicrobial and antiviral activities. For instance, triazolopyrimidine derivatives with fluorophenyl groups demonstrated 40–43% inhibition of tobacco mosaic virus (TMV) .
  • Thermodynamic Stability : Analogs with halogenated substituents (e.g., bromo, dichloro) exhibit higher melting points (>200°C), indicating strong crystal lattice interactions, which may correlate with prolonged shelf life .

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrazinone core. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine ring via cyclocondensation of precursors like α-chloroacetamides or pyrazole derivatives under reflux conditions in ethanol or DMF .
  • Coupling reactions : Introduction of the 4-ethoxyphenyl and 3-fluorophenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Acetylation : Final step involves reacting the intermediate with N-(3-fluorophenyl)acetamide in the presence of a coupling agent like EDCI/HOBt .
    Critical parameters include temperature control (60–100°C), solvent polarity, and catalyst selection to minimize side products.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity. For example, the 4-ethoxyphenyl group’s methoxy signal appears as a singlet near δ 3.8 ppm .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 463.14) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally analogous pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields in complex heterocyclic systems like this compound?

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for cyclization steps, reducing trial-and-error approaches .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for coupling steps, while ethanol/water mixtures improve crystallization purity .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions require ligand screening to balance reactivity and cost .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds. Variability in IC₅₀ values may arise from differences in assay protocols (e.g., incubation time, serum concentration) .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) to isolate substituent effects. Computational docking (e.g., AutoDock Vina) can predict binding affinity variations .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by small sample sizes .

Q. What computational methods are effective for designing novel derivatives of this compound?

  • Reaction Path Search : Tools like GRRM or Gaussian explore transition states and intermediates, predicting feasible synthetic routes .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometries and calculates thermodynamic parameters (ΔG, ΔH) for reaction steps .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict yields or side products. Platforms like Chemprop or DeepChem integrate experimental and computational data .

Q. How can spectral data contradictions (e.g., ambiguous NMR peaks) be resolved?

  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks, particularly in aromatic regions .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent shifts to identify conformational exchange in the pyrazolo[1,5-a]pyrazine ring .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific atoms during synthesis, simplifying spectral interpretation .

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